

Infrared (IR) spectroscopy of alcohols with C=C and C-Br bonds

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Compound of Interest

Compound Name: *2-Bromoallyl alcohol*

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An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Alcohols with C=C and C-Br Bonds

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used extensively in research and industry for the identification and characterization of organic molecules.^[1] By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound's functional groups.^{[1][2]} This guide offers a detailed examination of the IR spectroscopy of complex organic molecules that simultaneously feature hydroxyl (-OH), carbon-carbon double bond (C=C), and carbon-bromine (C-Br) functionalities. Understanding the characteristic spectral signatures of these groups is crucial for researchers, scientists, and drug development professionals in confirming molecular structures, monitoring reaction progress, and assessing sample purity.

Core Principles of Infrared Spectroscopy

Covalent bonds within a molecule are not static; they are in a constant state of vibration, undergoing stretching and bending motions at specific quantized frequencies.^[3] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational frequencies.^[1] An IR spectrometer measures this absorption and plots it as a spectrum of percent transmittance against wavenumber (cm⁻¹).^[1]

The key regions in an IR spectrum include:

- Functional Group Region ($4000\text{-}1300\text{ cm}^{-1}$): This region is where most key functional groups exhibit characteristic stretching vibrations.^[1] Absorptions for O-H, N-H, and C-H bonds are found from 4000 to 2500 cm^{-1} , triple bonds from 2500 to 2000 cm^{-1} , and double bonds (like C=O and C=C) from 2000 to 1500 cm^{-1} .^[4]
- Fingerprint Region (below 1500 cm^{-1}): This area contains a complex pattern of absorptions from various single-bond stretching and bending vibrations (such as C-O, C-C, and C-Br).^[4] ^[5] While difficult to interpret fully, this region is unique to each molecule and serves as a molecular "fingerprint".^{[1][5]}

The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.^{[2][4]} Therefore, more polar bonds like O-H and C-O typically produce stronger absorptions than less polar bonds like C=C.

Characteristic IR Absorptions of Alcohols, Alkenes, and Alkyl Bromides

Molecules containing alcohol, alkene, and alkyl bromide functionalities will display a combination of characteristic peaks. The precise location and appearance of these bands provide critical structural information.

Alcohol (R-OH) Vibrations

Alcohols are defined by two primary characteristic absorptions: the O-H stretch and the C-O stretch.^{[5][6]}

- O-H Stretch: The hydroxyl group stretch is one of the most recognizable peaks in an IR spectrum. In liquid or solid samples where hydrogen bonding occurs, this absorption appears as a very strong and broad band in the $3500\text{-}3200\text{ cm}^{-1}$ region.^{[6][7][8]} The broadness is a direct result of the different hydrogen-bonding environments within the sample.^[7] In very dilute solutions or in the gas phase, a sharp, less intense peak for "free" (non-hydrogen-bonded) hydroxyl groups may be observed around 3600 cm^{-1} .^{[3][7]}
- C-O Stretch: The stretching vibration of the carbon-oxygen single bond results in a strong, sharp peak within the fingerprint region, typically between 1260 and 1000 cm^{-1} .^{[6][8]} The

exact position can help distinguish between primary (1075-1000 cm^{-1}), secondary, and tertiary alcohols.[8]

Alkene (C=C) Vibrations

The presence of a carbon-carbon double bond introduces two key vibrational modes.

- C=C Stretch: The stretching of the double bond itself typically gives rise to a medium-to-weak absorption in the 1680-1620 cm^{-1} range.[5][9][10] The intensity of this peak is variable; symmetrically substituted alkenes may show a very weak or absent peak due to a minimal change in dipole moment.
- =C-H Stretch: The stretching of the C-H bond where the carbon is part of the double bond (an sp^2 -hybridized carbon) occurs at a slightly higher frequency than for sp^3 C-H bonds. This peak is typically found just above 3000 cm^{-1} , in the 3100-3000 cm^{-1} range.[5][9][11] Its presence is a clear indicator of unsaturation.
- =C-H Bend: Strong absorptions resulting from the out-of-plane bending of the vinylic C-H bonds appear in the 1000-650 cm^{-1} region.[9]

Alkyl Bromide (R-Br) Vibrations

- C-Br Stretch: The carbon-bromine bond stretch is found at the low-frequency end of the fingerprint region. Due to the high mass of the bromine atom, this vibration occurs at a low wavenumber, typically in the range of 690-515 cm^{-1} .[5][9] This peak is often of medium intensity.

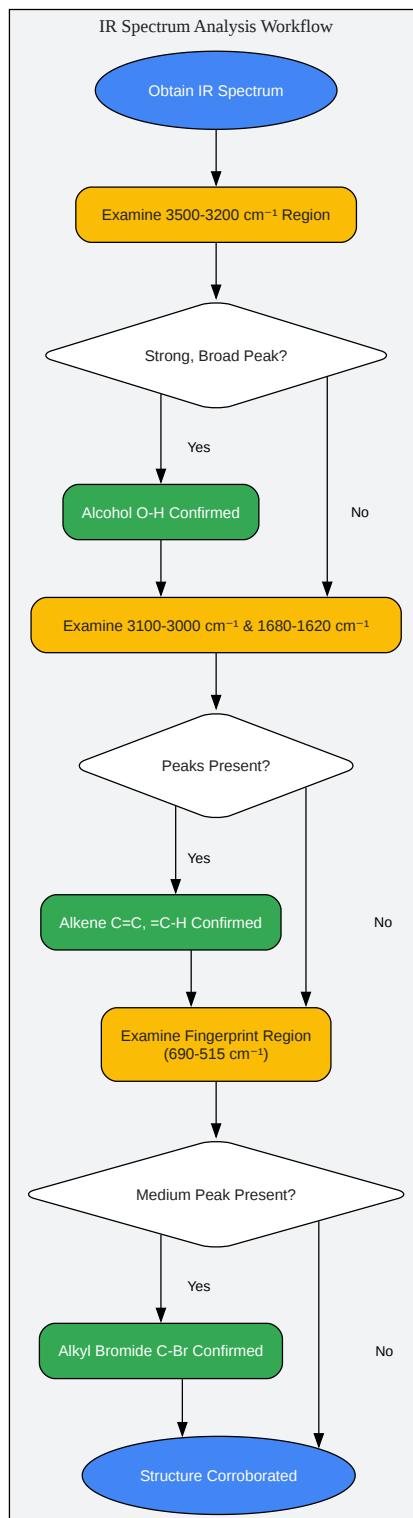
Data Presentation: Summary of IR Absorptions

The following table summarizes the key quantitative data for the functional groups discussed.

Functional Group	Vibrational Mode	Characteristic Wavenumber (cm ⁻¹)	Typical Intensity & Appearance
Alcohol	O-H Stretch (H-bonded)	3500 - 3200	Strong, Broad
	C-O Stretch	1260 - 1050	Strong
Alkene	=C-H Stretch	3100 - 3000	Medium
	C=C Stretch	1680 - 1620	Variable (Weak to Medium)
	=C-H Bend	1000 - 650	Strong
Alkyl Bromide	C-Br Stretch	690 - 515	Medium
Alkane (for reference)	C-H Stretch	3000 - 2850	Strong

Logical Workflow for Spectral Interpretation

A systematic approach is essential when interpreting the spectrum of a multifunctional compound. The following workflow outlines the logical steps for identifying the alcohol, alkene, and alkyl bromide groups.



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Caption: Logical workflow for the systematic interpretation of an IR spectrum.

Experimental Protocols

Obtaining a high-quality IR spectrum is critically dependent on proper sample preparation.[\[12\]](#)
The choice of method depends on the physical state of the sample.[\[13\]](#)

Attenuated Total Reflectance (ATR)

ATR is the most common and convenient technique for both liquid and solid samples, requiring minimal to no sample preparation.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Methodology:
 - Crystal Cleaning: Ensure the ATR crystal (commonly diamond or ZnSe) is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[12\]](#)
 - Background Scan: Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.
 - Sample Application: Place a small amount of the solid or a single drop of the liquid directly onto the center of the ATR crystal.[\[12\]](#)[\[15\]](#)
 - Apply Pressure: For solid samples, lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.[\[12\]](#)[\[14\]](#)
 - Data Acquisition: Collect the IR spectrum.
 - Cleaning: Thoroughly clean the crystal surface after analysis to prevent cross-contamination.

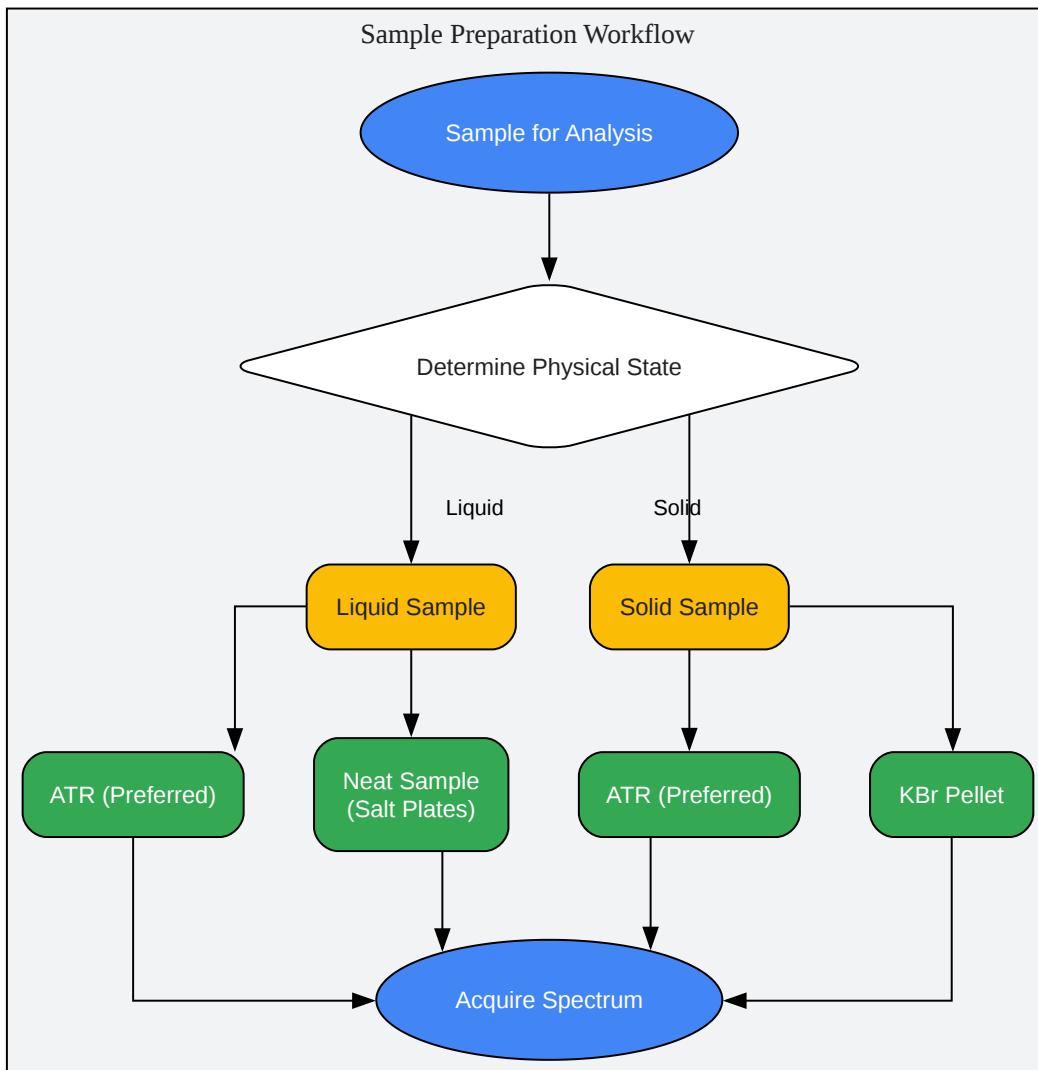
Transmission Methods

These are traditional methods that involve passing the IR beam directly through the sample.
[\[13\]](#)[\[14\]](#)

- For Liquids (Neat or Solution):

- Cell Preparation: Use a liquid cell composed of two IR-transparent salt plates (e.g., NaCl or KBr).[12][16] For a neat liquid, place one to two drops directly onto one plate and carefully place the second plate on top to create a thin film.[16][17]
- For Solutions: Prepare a concentrated solution (5-10%) of the sample in a relatively IR-transparent solvent (e.g., CCl₄ or CS₂). Inject the solution into a sealed liquid cell.[18]
- Analysis: Place the cell assembly into the spectrometer's sample holder and acquire the spectrum.
- Cleaning: Disassemble the plates and clean them thoroughly with a dry, appropriate solvent. Store them in a desiccator to protect them from moisture.[17]

- For Solids (KBr Pellet):
 - Grinding: Grind 1-2 mg of the solid sample into a very fine powder using an agate mortar and pestle.[12][17]
 - Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) powder and mix thoroughly with the sample.[12][17]
 - Pressing: Transfer the mixture to a pellet die and use a hydraulic press to apply high pressure, forming a clear or translucent pellet.[12]
 - Analysis: Place the pellet in a sample holder in the spectrometer and collect the spectrum. A blank KBr pellet should be used for the background scan to account for scattering and moisture.[13]



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Caption: Decision workflow for selecting an appropriate IR sample preparation method.

Conclusion

The infrared spectrum of an alcohol containing C=C and C-Br bonds is a superposition of the characteristic absorptions of each functional group. A systematic analysis, beginning with the highly recognizable broad O-H stretch, followed by the identification of alkene C=C and =C-H stretches, and concluding with the C-Br stretch in the low-wavenumber region, allows for a confident structural confirmation. The choice of a suitable experimental protocol, with ATR being the modern standard for its simplicity and speed, is paramount for acquiring a high-quality, interpretable spectrum. This guide provides the foundational data and methodologies for researchers to effectively utilize IR spectroscopy in the analysis of these complex molecules.

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